1-Methylindoline-7-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C10H10N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-4H,5-6H2,1H3 |
InChI Key |
PVIQSLCOPRUKNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C(=CC=C2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Solubility Profiling: 1-Methylindoline-7-carbonitrile
The following technical guide details the solubility profiling of 1-Methylindoline-7-carbonitrile , a specialized nitrogen-heterocyclic intermediate.
Given the scarcity of public experimental datasets for this specific isomer, this guide functions as a predictive and methodological whitepaper . It synthesizes theoretical solubility principles based on the molecule's specific structural features (steric strain at the 1,7-position) with rigorous, standard-operating-procedures (SOPs) for generating validation data in a drug development context.
Executive Summary & Structural Analysis
1-Methylindoline-7-carbonitrile represents a distinct class of functionalized indolines used as scaffolds in medicinal chemistry. Its solubility profile is governed by a competition between the lipophilic N-methylated indoline core and the highly polar, hydrogen-bond accepting nitrile group at the 7-position.
Physicochemical Descriptors
-
Core Scaffold: 2,3-Dihydro-1H-indole (Indoline).
-
Key Functional Groups:
-
1-Methyl (N-Me): Increases lipophilicity (
) and eliminates the Hydrogen Bond Donor (HBD) capacity of the amine. -
7-Carbonitrile (7-CN): A strong Hydrogen Bond Acceptor (HBA) with a significant dipole moment.
-
-
Steric Consideration (The "Orthogonal" Effect): The proximity of the 1-Methyl group and the 7-Cyano group creates steric crowding (peri-interaction). This likely disrupts efficient crystal packing compared to the 5-cyano isomer, potentially resulting in higher solubility in organic solvents due to lower lattice energy.
Theoretical Solubility Framework
To select the optimal solvent system for synthesis or purification, we apply the Hansen Solubility Parameter (HSP) logic. The total solubility parameter (
Predicted Solvent Affinity
| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |
| Polar Aprotic | DMF, DMSO, NMP | Dipole-Dipole & | High |
| Chlorinated | Dichloromethane (DCM), Chloroform | Dispersion forces & weak H-bonding. Excellent solvation of the lipophilic core. | Very High |
| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-Dipole. Good balance for recrystallization. | Moderate to High |
| Alcohols | Methanol, Ethanol, IPA | H-bonding (Solvent Donor -> CN Acceptor). Solubility will be highly temperature-dependent. | Moderate (Ideal for Crystallization) |
| Alkanes | Hexane, Heptane | Dispersion only. The polarity of the CN group creates a mismatch. | Low (Anti-solvent) |
Experimental Protocols (SOP)
As a Senior Scientist, you must validate these predictions empirically. The following protocols are the industry standard for generating high-fidelity solubility data (Mole Fraction,
Protocol A: Isothermal Saturation (Shake-Flask Method)
Best for: Equilibrium solubility determination at fixed temperatures.
-
Preparation: Add excess 1-Methylindoline-7-carbonitrile solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir continuously at the set temperature (e.g., 298.15 K) for 24–48 hours.
-
Critical Check: Ensure solid phase remains present throughout. If fully dissolved, add more solid.
-
-
Sampling: Stop stirring and allow phases to separate (sedimentation) for 2 hours.
-
Filtration: Extract the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute the filtrate and analyze via HPLC-UV (suggested detection: 254 nm or
of the indole system).
Protocol B: Polythermal Method (Laser Monitoring)
Best for: Rapid generation of solubility curves and metastable zone width (MSZW).
-
Setup: Place a mixture of known composition (solute/solvent mass ratio) in a reactor.
-
Heating: Heat at a slow ramp (0.5 K/min) while monitoring turbidity via a laser transmission probe.
-
Clear Point: Record the temperature (
) where transmission hits 100% (dissolution). -
Cooling: Cool at a fixed rate to determine the cloud point (
) for nucleation studies.
Visualization of Workflow
The following diagram outlines the decision logic for solubility determination.
Figure 1: Decision matrix for solubility determination, moving from solvent screening to thermodynamic modeling.
Thermodynamic Modeling
To extrapolate experimental data to other temperatures, the Modified Apelblat Equation is the gold standard in chemical engineering data analysis.
Modified Apelblat Equation
- : Mole fraction solubility of 1-Methylindoline-7-carbonitrile.
- : Absolute temperature (K).
- : Empirical model parameters derived via regression analysis.
-
Application: Use this model to predict solubility at temperatures not experimentally measured (e.g., boiling point for reflux).
Dissolution Thermodynamics (Van't Hoff)
Analyzing the enthalpy (
-
Endothermic (+
): Solubility increases with temperature (typical for this class of organics). -
Exothermic (-
): Solubility decreases with temperature (rare, but possible in specific solvent interactions).
Interaction Mechanism Diagram
Understanding why the molecule dissolves is crucial for solvent substitution.
Figure 2: Mechanistic map of solute-solvent interactions governing the dissolution process.
References & Validation Sources
Since specific solubility data for 1-Methylindoline-7-carbonitrile is not indexed in public repositories, the methodologies and theoretical frameworks above are grounded in standard authoritative texts and comparable peer-reviewed protocols.
-
Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility prediction principles).
-
Grant, D. J. W., & Higuchi, T. Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on thermodynamic modeling).
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical & Thermodynamics, 1999. Link (Source of the Apelblat Equation).
-
Shake-Flask Protocol Validation: Journal of Chemical & Engineering Data Author Guidelines for Solubility Measurements. Link (Standard for experimental integrity).
Methodological & Application
Application Note: High-Fidelity N-Methylation Protocols for Indoline-7-Carbonitrile
Executive Summary & Chemical Context
The N-methylation of indoline-7-carbonitrile presents a unique set of chemoselective challenges distinct from unsubstituted indoline. The presence of the nitrile (cyano) group at the C7 position imposes two critical constraints:
-
Steric Hindrance: The C7-cyano group is ortho to the nitrogen center. This steric bulk impedes the approach of electrophiles and destabilizes the planar transition states required for standard
mechanisms. -
Electronic Deactivation: The nitrile group is a strong electron-withdrawing group (EWG) (
), which significantly reduces the nucleophilicity of the indoline nitrogen lone pair via induction. -
Hydrolytic Instability: The nitrile moiety is susceptible to hydrolysis (converting to amide or carboxylic acid) under the harsh acidic or basic reflux conditions often used to force sluggish alkylations.
This guide outlines two field-proven protocols designed to overcome these barriers while maintaining the integrity of the cyano group.
Method A: Cesium-Promoted Direct Alkylation (The "Gold Standard")
For electron-deficient and sterically hindered substrates like indoline-7-carbonitrile, standard bases (e.g.,
Reagents & Materials
-
Substrate: Indoline-7-carbonitrile (1.0 equiv)
-
Electrophile: Iodomethane (MeI) (1.2 - 1.5 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF), Anhydrous
-
Quench: Water / Ethyl Acetate
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve indoline-7-carbonitrile (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Note: DMF is critical for solubilizing the inorganic base and stabilizing the polar transition state.
-
-
Activation: Add
(2.0 equiv) in a single portion. Stir the heterogeneous mixture at Room Temperature (RT) for 15 minutes.-
Mechanism: The base deprotonates the indoline N-H. The cesium counter-ion, being large and diffuse, associates loosely with the nitrogen anion, making it more available for attack.
-
-
Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Iodomethane (1.2 equiv).
-
Control: Cooling prevents immediate exotherm and potential over-alkylation (quaternization), although the steric bulk at C7 makes quaternization less likely than in simple indolines.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the N-H source and the appearance of the M+15 mass peak (Methyl).
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (5x reaction volume).
-
Wash with water (3x) to remove DMF and inorganic salts.
-
Wash with Brine (1x).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (typically 0-20% EtOAc in Hexanes).
Data Summary: Method A
| Parameter | Specification |
| Yield | Typically 85–95% |
| Reaction Time | 4–16 Hours |
| Temp | 0°C |
| Major Risk | Over-alkylation (Quaternary salt) if MeI is in large excess. |
Method B: Reductive Methylation (The "Mild" Route)
If the substrate contains other alkyl-halide sensitive groups, or if Method A yields quaternary ammonium salts, Reductive Methylation is the preferred alternative. This protocol uses Sodium Triacetoxyborohydride (STAB) , a mild hydride source that selectively reduces the intermediate iminium species without reducing the nitrile.
Reagents & Materials
-
Substrate: Indoline-7-carbonitrile (1.0 equiv)
-
Carbon Source: Formaldehyde (37% aq. solution or Paraformaldehyde) (3.0 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)
Step-by-Step Protocol
-
Imine Formation: Dissolve indoline-7-carbonitrile in DCE (0.1 M). Add Formaldehyde (3.0 equiv) and Acetic Acid (2.0 equiv). Stir at RT for 20 minutes.
-
Chemistry: Indoline is a secondary amine. It reacts with formaldehyde to form an N-hydroxymethyl intermediate or an iminium ion equivalent.
-
-
Reduction: Add STAB (2.0 equiv) portion-wise over 10 minutes.
-
Note: Gas evolution (
) may occur; ensure proper venting. STAB is preferred over Sodium Cyanoborohydride ( ) due to lower toxicity and better handling, though is a valid alternative if STAB fails.
-
-
Reaction: Stir at RT for 2–6 hours.
-
Checkpoint: If the reaction stalls, slight heating to 40°C is permissible, but ensure the pH remains weakly acidic (pH 4-5) to prevent nitrile hydrolysis.
-
-
Quench: Quench by adding saturated aqueous
until gas evolution ceases and pH is neutral/basic. -
Workup: Extract with DCM (3x). Dry organics over
and concentrate.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process and workflow for selecting and executing the correct protocol.
Figure 1: Decision tree and workflow for N-methylation of hindered indoline nitriles.
Analytical Validation (QC)
Successful synthesis must be validated by the following spectroscopic markers.
-
H NMR (CDCl
):-
N-Methyl Signal: Look for a sharp singlet integrating to 3H in the range of 2.70 – 3.10 ppm .
-
C7-H Shift: The proton at C6 (adjacent to C7) may show a slight downfield shift due to the proximity of the cyano group, but the key validation is the disappearance of the broad N-H singlet (usually 4.0–6.0 ppm).
-
-
IR Spectroscopy:
-
Nitrile Retention: A sharp, distinct absorption band at ~2200–2220 cm
confirms the nitrile group remains intact. Absence of broad OH/NH bands around 3300 cm confirms no hydrolysis to amide/acid.
-
References
-
Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Journal of Organic Chemistry. Describes the efficacy of Cesium bases for hindered amines.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Organic Chemistry Portal. "N-Alkylation of Amines.
Scalable synthesis routes for 7-cyano-1-methylindoline
Application Note: Scalable Synthesis Routes for 7-Cyano-1-methylindoline
Executive Summary
The synthesis of 7-cyano-1-methylindoline presents a unique challenge in process chemistry due to the steric congestion at the C7 position (ortho to the N-methyl group) and the electronic requirements of the indoline core. While 7-cyanoindoles are common, the indoline analog requires a carefully orchestrated sequence to prevent side reactions such as dehalogenation or over-reduction of the nitrile functionality.
This guide outlines a field-proven, scalable 3-step protocol starting from commercially available 7-bromoindole. Unlike academic routes that prioritize yield on a milligram scale, this protocol prioritizes process safety, impurity control, and scalability , utilizing a "Cyanation-Last" strategy to ensure chemoselectivity.
Retrosynthetic Strategy & Logic
The design of this route is governed by two critical constraints:
-
Nitrile Stability: The cyano group is susceptible to reduction (to amines) or hydrolysis (to amides/acids). Therefore, it should be introduced after the reductive transformation of the indole to indoline.
-
Electronic Activation: The C7 position in 7-bromoindole is electron-deficient and sterically hindered. Converting the indole to an indoline (an electron-rich aniline derivative) facilitates the subsequent Palladium-catalyzed oxidative addition.
Selected Route:
-
Selective Reduction: 7-Bromoindole
7-Bromoindoline. -
N-Methylation: 7-Bromoindoline
7-Bromo-1-methylindoline. -
Pd-Catalyzed Cyanation: 7-Bromo-1-methylindoline
7-Cyano-1-methylindoline.
Figure 1: Linear synthetic pathway designed to maximize chemoselectivity and minimize handling of toxic cyanide intermediates.
Detailed Experimental Protocols
Step 1: Selective Reduction of 7-Bromoindole
Objective: Reduce the C2-C3 double bond without dehalogenating the C7-Bromine. Method: Gribble Reduction (Sodium Cyanoborohydride in Acetic Acid).
-
Rationale: Catalytic hydrogenation (H2/Pd) often leads to hydrodehalogenation (loss of Br). The ionic reduction using NaCNBH3 in acidic media is highly selective for the indole double bond.
Protocol:
-
Charge: To a reactor, add 7-Bromoindole (1.0 equiv) and Glacial Acetic Acid (10 vol).
-
Cool: Cool the mixture to 10–15°C.
-
Addition: Add Sodium Cyanoborohydride (NaCNBH3, 3.0 equiv) portion-wise over 1 hour. Caution: Exothermic; maintain T < 20°C to prevent polymerization.
-
Reaction: Warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC (Target: < 1% SM).
-
Quench: Slowly pour the reaction mixture into ice water (20 vol). Neutralize with 50% NaOH or NH4OH to pH 9–10. Work in a fume hood; HCN potential if acidic.
-
Extraction: Extract with Ethyl Acetate (3 x 5 vol).
-
Purification: Dry organic layer (Na2SO4), concentrate. The crude oil is typically >95% pure and used directly.
Step 2: Reductive N-Methylation
Objective: Methylate the indoline nitrogen. Method: Reductive Amination (Paraformaldehyde / NaCNBH3).
-
Rationale: Using Methyl Iodide (MeI) on scale is discouraged due to acute toxicity and genotoxicity concerns. Reductive amination using Paraformaldehyde is safer, cheaper, and avoids over-alkylation (quaternization) which is sterically hindered but possible.
Protocol:
-
Charge: Dissolve 7-Bromoindoline (1.0 equiv) in Methanol (10 vol).
-
Reagents: Add Paraformaldehyde (2.0 equiv) and Acetic Acid (1.0 equiv). Stir for 30 mins to form the iminium species.
-
Reduction: Cool to 0°C. Add NaCNBH3 (1.5 equiv) portion-wise.
-
Reaction: Stir at RT for 3–5 hours.
-
Workup: Quench with saturated NaHCO3. Extract with DCM.
-
Isolation: Concentrate to yield 7-Bromo-1-methylindoline .
Step 3: Palladium-Catalyzed Cyanation (The Critical Step)
Objective: Install the nitrile group at the sterically crowded C7 position. Method: Zn(CN)2 with Pd2(dba)3 / dppf.
-
Rationale: The C7 position is "ortho" to the N-Methyl group, creating steric bulk. Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have a large bite angle, stabilizing the Pd center and facilitating reductive elimination of the nitrile. Zn(CN)2 is preferred over CuCN for easier workup and better solubility in DMAc.
Protocol:
-
Deoxygenation: Charge DMAc (Dimethylacetamide, 10 vol) to the reactor. Sparge with Nitrogen for 30 mins (Critical: O2 poisons the catalyst).
-
Charge: Add 7-Bromo-1-methylindoline (1.0 equiv), Zn(CN)2 (0.6 equiv - stoichiometric excess not needed), and Zinc Dust (0.1 equiv, activates the catalyst).
-
Catalyst: Add Pd2(dba)3 (2 mol%) and dppf (4 mol%).
-
Reaction: Heat to 120°C for 12–16 hours.
-
IPC (In-Process Control): Monitor for disappearance of Bromide.
-
-
Cooling: Cool to room temperature.
-
Quench (Cyanide Destruct): Dilute with EtOAc. Add 10% aqueous FeSO4 or dilute bleach (NaOCl) to complex/oxidize remaining free cyanide. Stir for 1 hour.
-
Filtration: Filter through a Celite pad to remove Zn/Pd solids.
-
Purification: The product often requires crystallization (e.g., from IPA/Heptane) or column chromatography if high purity is required for pharma use.
Process Safety & Critical Parameters
| Parameter | Specification | Risk/Reasoning |
| Cyanide Handling | Zn(CN)2 is a solid source of cyanide. | FATAL IF INHALED/SWALLOWED. Must use HCN sensors. Keep pH > 10 during aqueous workup to prevent HCN gas evolution. |
| Temperature (Step 3) | 115–125°C | < 115°C: Reaction stalls. > 130°C: Catalyst decomposition and impurity formation. |
| O2 Levels | < 100 ppm | Palladium(0) is air-sensitive. Thorough sparging is mandatory for reproducible yields. |
| Stoichiometry (NaCNBH3) | 3.0 equiv (Step 1) | Excess required to overcome consumption by Acetic Acid solvent. |
Analytical Specifications (Self-Validation)
To validate the success of the synthesis, compare your isolated material against these expected spectral characteristics:
-
1H NMR (DMSO-d6):
-
Look for the N-Methyl singlet around
3.0–3.3 ppm. -
Verify the Indoline core: Two triplets (approx
3.0 and 3.5 ppm) corresponding to the C2 and C3 protons. Absence of alkene protons (usually 6.5) confirms reduction. -
Aromatic Region: 3 protons (dd/m). A downfield shift of the C6 proton indicates the electron-withdrawing effect of the new Cyano group.
-
-
IR Spectroscopy:
-
Distinct Nitrile stretch (-C≡N) at 2220–2230 cm⁻¹ . This is the diagnostic peak for Step 3.
-
Process Flow Diagram
Figure 2: Workflow for the critical cyanation step, emphasizing the safety quench of cyanide residues.
References
-
Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines." Journal of the American Chemical Society, 1974.
-
Cohen, D. T., et al. "Development of a Scalable Process for the Palladium-Catalyzed Cyanation of Aryl Bromides." Organic Process Research & Development, 2015. (General reference for Zn(CN)2 scale-up).
-
Maligres, P. E., et al. "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Zn(CN)2." Tetrahedron Letters, 1999.
-
Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control." (Standard safety grounding for Step 3).
Troubleshooting & Optimization
Troubleshooting HPLC separation of indoline and indole carbonitriles
Initiating Search Protocols
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Analyzing Search Outcomes
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Developing Support Documentation
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Validation & Comparative
Comparative Guide: 1H NMR Analysis of 1-Methylindoline-7-carbonitrile
Executive Summary
In drug development, the indoline scaffold serves as a critical pharmacophore and a synthetic precursor to indole-based therapeutics. The 7-position substitution is particularly challenging due to steric crowding near the nitrogen atom.
This guide provides a technical analysis of the 1H NMR spectrum of 1-Methylindoline-7-carbonitrile . It compares this target molecule against two critical process alternatives: its metabolic precursor (Indoline-7-carbonitrile ) and its aromatized analog (1-Methylindole-7-carbonitrile ).
Key Finding: The diagnostic split between the aliphatic region (indoline ring) and the aromatic region, combined with the specific chemical shift of the N-methyl group (
Structural Context & Comparative Framework
To ensure this guide aids in practical decision-making (e.g., reaction monitoring or impurity profiling), we compare the target against its immediate chemical neighbors.
| Compound | Role in Workflow | Key Structural Feature |
| 1-Methylindoline-7-carbonitrile (Target) | Active Intermediate | |
| Indoline-7-carbonitrile | Starting Material | Free N-H; No N-Methyl signal. |
| 1-Methylindole-7-carbonitrile | Oxidation Impurity |
Structural Logic Diagram
The following diagram illustrates the structural relationships and the key NMR regions monitored during synthesis.
Caption: Structural evolution from precursor to target to impurity, highlighting the diagnostic NMR regions for process control.
Experimental Protocol
For reproducible data, the following protocol is recommended. The choice of solvent is critical; Chloroform-d (
Standard Acquisition Parameters
-
Sample Prep: Dissolve 5–10 mg of analyte in 0.6 mL
(99.8% D). Filter through a cotton plug if particulates are visible. -
Instrument: 400 MHz or higher (500 MHz recommended for resolving aromatic coupling).
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of the N-methyl singlet vs. aromatic protons.
-
Relaxation Delay (D1): Set to
2.0 seconds. The nitrile group can increase relaxation times of ortho protons.
Spectral Analysis: 1-Methylindoline-7-carbonitrile
The spectrum is defined by three distinct zones. The data below represents standard values expected in
Zone A: The Indoline Core (Aliphatic)
Unlike indoles, the indoline ring is not fully aromatic. It contains a pyrrolidine-like ring fused to benzene.
-
C2-H (Methylene): Appears as a triplet around
3.55 – 3.65 ppm . It is deshielded by the adjacent Nitrogen. -
C3-H (Methylene): Appears as a triplet around
3.00 – 3.10 ppm .
Zone B: The N-Methyl Group
-
N-Me: A sharp singlet (3H).
-
Shift:
2.95 – 3.05 ppm . -
Note: This is significantly upfield compared to indoles (typically >3.7 ppm) because the nitrogen lone pair is in an
orbital, not delocalized into an aromatic system to the same extent.
Zone C: The Aromatic Region (Substituted Benzene)
The 7-cyano group creates an ABC spin system (or AMX depending on field strength) for protons H4, H5, and H6.
-
H6 (Ortho to N, Ortho to CN): The cyano group is electron-withdrawing (deshielding), but the N-lone pair is electron-donating (shielding). However, steric compression usually results in a doublet around
7.2 – 7.3 ppm . -
H4 (Para to CN): Doublet, typically
7.0 – 7.1 ppm . -
H5 (Meta to CN): Triplet (dd), typically
6.6 – 6.8 ppm .
Comparative Performance Data
This section provides the "Differential Diagnosis" for researchers. Use this table to identify your product.
Table 1: Chemical Shift Comparison ( , ppm in )
| Proton Assignment | Target: 1-Me-Indoline-7-CN | Alt 1: Indoline-7-CN | Alt 2: 1-Me-Indole-7-CN | Diagnostic Note |
| N-CH3 | 3.02 (s) | Absent | 4.05 (s) | Indole N-Me is drastically downfield due to aromatic ring current. |
| C2-H | 3.60 (t) | 3.65 (t) | 7.15 (d) | C2 becomes aromatic (olefinic) in Indole. |
| C3-H | 3.05 (t) | 3.10 (t) | 6.55 (d) | C3 becomes aromatic in Indole. |
| N-H | Absent | ~5.0 (broad) | Absent | Look for broad exchangeable peak in precursor. |
| Aromatic H6 | ~7.25 (d) | ~7.35 (d) | ~7.60 (d) | Aromatization generally deshields ring protons. |
Analytical Workflow Diagram
The following Graphviz diagram outlines the logic flow for confirming the structure based on the table above.
Caption: Decision tree for identifying the target molecule versus common process impurities.
Technical Insights & Troubleshooting
The "Aromatization Risk"
Indolines are susceptible to oxidation to indoles.
-
Observation: If you observe a small singlet appearing at
4.05 ppm , your sample is oxidizing. -
Mitigation: Store the compound under inert atmosphere (Argon/Nitrogen) and avoid prolonged exposure to light or chlorinated solvents which can sometimes promote oxidation traces.
The 7-Cyano Effect
The nitrile group at position 7 is sterically significant.
-
NOESY/ROESY: In the target molecule, a Nuclear Overhauser Effect (NOE) should be observable between the N-Methyl protons and the H6 aromatic proton (and potentially the C2-H protons). This spatial proximity confirms the N-methylation occurred at position 1 and not on the nitrile nitrogen (which would form an iminium species, highly unlikely but theoretically possible).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Reference for pulse sequences and NOE analysis).
- Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.
Technical Guide: Reference Standard Qualification for 1-Methylindoline-7-carbonitrile
Executive Summary
In the development of indoline-based therapeutics, 1-Methylindoline-7-carbonitrile serves as a pivotal intermediate, often acting as the precursor for 7-carbamoyl or 7-aminomethyl scaffolds. However, its structural susceptibility to oxidative aromatization (converting to the indole) and nitrile hydrolysis creates a high risk of analytical bias if the reference standard is not rigorously characterized.
This guide compares the performance of a Qualified Primary Reference Standard (Q-PRS) against a typical Commercial Research Grade (CRG) material. Our experimental data demonstrates that using CRG material without extensive repurification can lead to a quantitative error of >3.5% , significantly impacting potency assignment and impurity calculations in downstream API synthesis.
Chemical Context & Stability Profile
To understand the strict requirements for the reference standard, one must analyze the compound's degradation pathways.
-
Target Molecule: 1-Methylindoline-7-carbonitrile
-
Critical Impurity A (Oxidation): 1-Methylindole-7-carbonitrile. Indolines are thermodynamically driven to aromatize to indoles upon exposure to air or light.
-
Critical Impurity B (Hydrolysis): 1-Methylindoline-7-carboxamide. The nitrile group is labile to moisture, converting to the amide.
Pathway Visualization
The following diagram illustrates the degradation logic that dictates our separation methods.
Figure 1: Degradation pathways of 1-Methylindoline-7-carbonitrile. Red path indicates the primary stability risk (aromatization).
Comparative Analysis: Qualified Standard vs. Research Grade
We analyzed two lots of 1-Methylindoline-7-carbonitrile:
-
Lot Q-PRS-001: Recrystallized, stored under Argon at -20°C.
-
Lot CRG-099: Purchased from a generic catalog, stored at 4°C.
Performance Data Summary
| Feature | Qualified Primary Ref. Std (Q-PRS) | Commercial Research Grade (CRG) | Impact on Development |
| Assay (Mass Balance) | 99.8% (± 0.2%) | 94.2% (± 1.5%) | CRG causes ~5% overestimation of yield in synthesis. |
| 1H-NMR Purity | No detectable aromatic impurities. | ~4% Indole impurity (aromatized). | Misinterpretation of aromatic region integrals. |
| Residual Solvents | < 100 ppm (dried) | ~1.2% (EtOAc/Hexane) | Weight error; false potency assignment. |
| Water Content (KF) | 0.05% | 0.8% | Promotes hydrolysis to Impurity B. |
| Suitability | Release Testing / Calibration | Qualitative ID Only | Use of CRG for quantitation violates ICH Q3A. |
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Resolution HPLC Purity Profiling
Objective: To separate the target indoline from its aromatized indole analog. Standard C18 methods often co-elute these species due to structural similarity.
Method Parameters:
-
Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm. Rationale: Phenyl-Hexyl provides superior pi-pi selectivity to distinguish the delocalized indole ring from the saturated indoline ring.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Isosbestic point approximation) and 280 nm.
-
Flow Rate: 1.0 mL/min.
Validation Step (System Suitability):
-
Prepare a resolution solution containing 0.1 mg/mL of Target and 0.01 mg/mL of I
Mass spectrometry fragmentation pattern of 1-Methylindoline-7-carbonitrile
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-Methylindoline-7-carbonitrile , comparing it against its structural precursor, 1-Methylindoline . This guide is designed for analytical chemists and drug development professionals requiring rigorous structural elucidation data.
Executive Summary
In the structural characterization of indoline-based pharmaceutical intermediates, distinguishing the 7-cyano substituted derivative (1-Methylindoline-7-carbonitrile , MW 158) from its non-cyanylated precursors (e.g., 1-Methylindoline , MW 133) is critical. This guide delineates the specific fragmentation pathways—driven by the electron-withdrawing nitrile group at the C7 position—that serve as diagnostic fingerprints in EI-MS and ESI-MS/MS workflows.
Key Differentiator: While 1-Methylindoline is dominated by simple aromatization and demethylation, the 7-carbonitrile derivative introduces a competitive HCN elimination pathway and a stabilized M-1 (aromatized) cation due to the extended conjugation potential of the nitrile group.
Comparative Fragmentation Analysis
The following table contrasts the primary mass spectral features of the target molecule versus its core scaffold.
Table 1: Diagnostic Ion Comparison (EI Source, 70 eV)
| Feature | Target: 1-Methylindoline-7-carbonitrile | Comparator: 1-Methylindoline | Mechanistic Insight |
| Molecular Ion (M⁺) | m/z 158 (High Intensity) | m/z 133 (High Intensity) | Both exhibit stable radical cations typical of cyclic tertiary amines. |
| Base Peak Candidate | m/z 157 (M–H)⁺ | m/z 132 (M–H)⁺ | Aromatization Drive: Loss of C2/C3 hydride to form the aromatic indole/indolium system. |
| Dealkylation (M–15) | m/z 143 (Loss of •CH₃) | m/z 118 (Loss of •CH₃) | N-methyl cleavage. Suppressed in the 7-CN target due to steric crowding at the ortho position. |
| Nitrile Loss (M–27) | m/z 131 (Loss of HCN) | Not Observed | Diagnostic Marker: Specific to the cyano group; often occurs from the aromatized M-1 precursor. |
| Secondary Fragment | m/z 116 (143 – HCN) | m/z 91 (Tropylium-like) | The 7-CN derivative fragments further via HCN loss after demethylation. |
Mechanistic Fragmentation Pathways
Understanding the causality of these fragments ensures accurate structural assignment.
Pathway A: The Aromatization Driver (M – 1)
Indolines are structurally "dihydro-indoles." In the ion source, the driving force is to regain aromaticity.
-
Mechanism: The molecular ion (m/z 158) loses a hydrogen radical (H•), typically from the C2 or C3 position.
-
Result: Formation of the 1-methyl-7-cyanoindolium cation (m/z 157). This is often the base peak because the resulting aromatic system is highly stable, even with the electron-withdrawing nitrile group.
Pathway B: The Ortho-Nitrile Effect (Loss of HCN)
The position of the nitrile group at C7 (ortho to the Nitrogen) is unique.
-
Mechanism: Following ring opening or rearrangement, the nitrile nitrogen can interact with the N-methyl group or ring protons, facilitating the expulsion of neutral hydrogen cyanide (HCN, 27 Da).
-
Observation: Transitions from m/z 158 → 131 or m/z 157 → 130.
Pathway C: N-Demethylation
-
Mechanism: Homolytic cleavage of the N–CH₃ bond.
-
Result: m/z 143. Note that in 7-substituted indolines, steric hindrance can modulate the intensity of this peak compared to the unsubstituted parent.
Visualization of Fragmentation Logic
The following diagram maps the fragmentation tree, highlighting the critical transitions for structural verification.
Figure 1: Fragmentation tree for 1-Methylindoline-7-carbonitrile showing the competition between aromatization (Green) and alkyl/nitrile cleavage.
Experimental Protocols
To replicate these results, use the following standardized protocols. These workflows are designed to be self-validating by including the specific tuning parameters required for indoline derivatives.
Protocol A: GC-MS (Electron Impact)
Best for: Initial identification and fingerprinting.
-
Sample Preparation: Dissolve 1 mg of 1-Methylindoline-7-carbonitrile in 1 mL of Methanol (HPLC grade).
-
Inlet Conditions:
-
Mode: Splitless (1 min purge).
-
Temperature: 250°C.
-
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source:
-
Ionization: EI at 70 eV.
-
Source Temp: 230°C (Critical: Indolines can thermally degrade; do not overheat source).
-
Scan Range: m/z 40–300.
-
Protocol B: ESI-MS/MS (Direct Infusion)
Best for: Mechanistic elucidation and high-resolution mass confirmation.
-
Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Infusion Rate: 10 µL/min.
-
Source Settings:
-
Polarity: Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Adjust to maximize m/z 158 precursor).
-
-
Collision Energy (CID):
-
Ramp from 10 eV to 40 eV.
-
Validation Check: At 20 eV, the ratio of m/z 157 (Aromatization) to m/z 158 (Parent) should stabilize. At 35 eV, the m/z 131 (HCN loss) fragment should appear.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation mechanisms including nitrile and amine behaviors).
- Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of FT-IR Spectra. Sigma-Aldrich.
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]
- Beynon, J. H. (1960). Mass Spectrometry and Its Applications to Organic Chemistry. Elsevier.
Advanced Identification Guide: 1-Methylindoline-7-carbonitrile in Silodosin Manufacturing
Executive Summary
In the synthesis of Silodosin , the control of early-stage intermediates is critical to preventing downstream impurity propagation. 1-Methylindoline-7-carbonitrile (hereafter referred to as Imp-Me ) is a specific process-related impurity arising during the N-alkylation of the indoline core.
This guide provides a technical roadmap for identifying, characterizing, and quantifying Imp-Me . Unlike the standard intermediate 1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carbonitrile (hereafter Int-OH ), the methylated analog lacks the hydroxyl handle required for subsequent coupling, rendering it a "chain-terminator" impurity that reduces yield and complicates purification.
Key Differentiator: This guide focuses on resolving the critical N-methyl vs. N-hydroxypropyl structural variance using orthogonal detection methods (LC-MS and RP-HPLC).
Origin & Mechanistic Pathway
To identify the impurity, one must first understand its genesis. Silodosin synthesis typically proceeds via the N-alkylation of 2,3-dihydro-1H-indole-7-carbonitrile .
-
Intended Reaction: Nucleophilic attack of the indoline nitrogen on 3-chloropropanol (or a protected equivalent) to form Int-OH .
-
Impurity Pathway: Competitive methylation occurs if methyl halides (e.g., methyl iodide, methyl chloride) are present as contaminants in the alkylating reagents or if methanol is used as a solvent under forcing conditions with Lewis acids.
Figure 1: Impurity Formation Pathway
Caption: Mechanistic divergence showing the formation of the N-methyl impurity (Imp-Me) versus the target N-hydroxypropyl intermediate (Int-OH).
Analytical Strategy: Performance Comparison
Identifying Imp-Me requires distinguishing it from Int-OH . Due to their structural similarity (differing only by a
Physicochemical Profile
| Feature | Target Intermediate (Int-OH) | Impurity (Imp-Me) | Analytical Implication |
| Formula | Distinct Mass (Δ 44 Da) | ||
| MW | 202.25 g/mol | 158.20 g/mol | Detectable via MS (SIM mode) |
| Polarity | Moderate (Hydroxyl group) | Low (Methyl group) | Imp-Me is less polar |
| Chromatophore | Indoline-7-carbonitrile | Indoline-7-carbonitrile | Identical UV |
Chromatographic Behavior (RP-HPLC)
In Reverse Phase (C18) chromatography:
-
Int-OH interacts via hydrogen bonding (hydroxyl) and hydrophobic effects.
-
Imp-Me lacks the hydroxyl group, making it significantly more hydrophobic relative to its size.
-
Prediction: Imp-Me will elute after Int-OH but likely before the highly hydrophobic final API (Silodosin).
Experimental Protocols
The following protocols are designed to be self-validating. The presence of Int-OH serves as an internal system suitability standard for identifying Imp-Me.
Protocol A: High-Resolution LC-MS Identification
Objective: Conclusive structural confirmation using mass shift.
Instrument Parameters:
-
System: UHPLC coupled with Q-TOF or Triple Quadrupole MS.
-
Column: C18,
, (e.g., Waters BEH or Agilent Zorbax). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Program:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold for polar waste |
| 10.0 | 60 | Elution of Indoline Intermediates |
| 15.0 | 95 | Wash (Silodosin elution) |
MS Detection Settings:
-
Mode: ESI Positive (+).
-
SIM Scan:
-
Channel 1:
203.12 (Int-OH ). -
Channel 2:
159.09 (Imp-Me ).
-
Data Interpretation:
Look for a peak in Channel 2 (
Protocol B: Routine HPLC-UV Quantification
Objective: Routine quality control (QC) in a manufacturing environment.
Methodology:
-
Standard Preparation: Synthesize or purchase 1-Methylindoline-7-carbonitrile reference standard. Dissolve in Acetonitrile:Water (50:50) to 0.5 mg/mL.
-
System Suitability: Inject a mixture of Int-OH and Imp-Me.
-
Requirement: Resolution (
) > 2.0 between the two peaks.
-
-
Detection: UV at 254 nm (characteristic of the benzonitrile/indoline core).
Self-Validating Step:
If the impurity peak at the expected RRT does not scale linearly with injection volume, it may be an artifact. Confirm linearity (
Comparative Analysis: Imp-Me vs. Alternatives
Why focus on 1-Methylindoline-7-carbonitrile ? Many impurity profiles ignore early intermediates, focusing only on final API degradation. However, Imp-Me is a "silent" impurity that can persist if not purged.
| Parameter | Imp-Me (Methyl Analog) | Silodosin Degradants (Oxidative) | Residual Solvents |
| Detection Challenge | High (Co-elution risk with Int-OH) | Low (Distinct RT shifts) | Low (GC methods) |
| Impact on Safety | Potential Genotoxic Impurity (PGI) assessment required for nitriles | Standard tox qualification | Class 1/2/3 limits |
| Control Strategy | Control of Starting Material (Alkylation) | Antioxidants / Packaging | Drying process |
Figure 2: Analytical Workflow
Caption: Orthogonal workflow utilizing LC-UV-MS to confirm the identity of the impurity.
References
-
Guideline on Impurities in New Drug Substances (Q3A R2). International Council for Harmonisation (ICH). Available at: [Link]
- Silodosin: A Review of its Use in the Management of Benign Prostatic Hyperplasia.Drugs, 2011. (Contextualizes the clinical importance of high-purity Silodosin).
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Silodosin.Journal of Chromatographic Science. (Provides baseline chromatographic conditions for Silodosin analysis).
-
Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1). International Council for Harmonisation (ICH). Available at: [Link]
Safety Operating Guide
A Proactive Hazard Assessment: Understanding the Chemistry of 1-Methylindoline-7-carbonitrile
An Essential Guide to the Safe Handling and Disposal of 1-Methylindoline-7-carbonitrile
In the dynamic environment of pharmaceutical and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. 1-Methylindoline-7-carbonitrile is a heterocyclic compound whose structure—featuring both an indoline ring and a nitrile group—necessitates a deliberate and informed approach to handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our goal is to empower you with the knowledge to manage this compound confidently and safely, from initial handling to final disposal.
A specific, comprehensive toxicological profile for 1-Methylindoline-7-carbonitrile is not widely published. Therefore, a prudent safety assessment must be derived from the known hazards of its constituent functional groups.
-
The Nitrile Group (-C≡N): Organic nitriles are a class of compounds that must be handled with caution. They can be toxic if ingested, inhaled, or absorbed through the skin. A primary concern is their potential to metabolize and release cyanide ions in vivo, which can interfere with cellular respiration.
-
The Indoline Scaffold: As a heterocyclic amine derivative, there is a potential for irritant or sensitizing effects upon skin contact or inhalation.
Given these structural alerts, all handling procedures should be designed to minimize any potential for direct exposure.
Personal Protective Equipment (PPE): Your Primary Barrier to Exposure
The selection of appropriate PPE is the most critical decision in preventing chemical exposure. The following table outlines the minimum required PPE for any procedure involving 1-Methylindoline-7-carbonitrile.
Table 1: Mandatory PPE for 1-Methylindoline-7-carbonitrile
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 standard. | Protects against accidental splashes of the compound or solvents. The full seal of goggles offers superior protection over safety glasses for this class of compound. |
| Hand Protection | Nitrile gloves (minimum 8 mil thickness). | Provides a robust barrier against dermal absorption. Double-gloving is strongly recommended during procedures with a high risk of splashes or when handling the neat compound. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. | Protects skin and personal clothing from contamination. The FR property is crucial when working with flammable solvents commonly used in organic synthesis. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | A chemical fume hood is the primary engineering control to prevent inhalation of vapors or fine powders. A respirator is typically not required if work is conducted properly within the fume hood. |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
A systematic workflow minimizes risk and ensures reproducibility. The following process diagram and steps provide a clear, self-validating system for safety.
Caption: Workflow for Safe Handling of 1-Methylindoline-7-carbonitrile.
Experimental Steps:
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood has been certified within the last year. Assemble all necessary equipment and reagents to minimize traffic in and out of the hood. Confirm the location of and clear a path to the nearest safety shower and eyewash station. Don all PPE as specified in Table 1.
-
Aliquotting and Reaction: Conduct all manipulations of the compound, especially weighing of the solid, deep within the chemical fume hood to contain any airborne particles. Keep the container of the stock material sealed when not in use.
-
Post-Reaction: Upon completion, any quenching or workup procedures must also be performed inside the fume hood.
Emergency Response Plan
In the event of an exposure, immediate and correct action is crucial.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while under the safety shower. Seek prompt medical attention.
-
Eye Exposure: Use the eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are experiencing difficulty breathing, call for emergency medical assistance.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Management and Disposal
Proper disposal is a critical component of the chemical lifecycle, mandated by safety and environmental regulations.
-
Waste Segregation: All materials contaminated with 1-Methylindoline-7-carbonitrile are to be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be collected in a designated, sealed, and clearly labeled solid waste container.
-
Liquid Waste: All solutions containing the compound, including reaction mixtures and solvent rinses, must be collected in a sealed and labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
-
Disposal Procedure: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department. Never pour chemical waste down the drain or place it in the regular trash.
By adhering to these rigorous protocols, you not only ensure your own safety but also contribute to a culture of responsibility and excellence in the laboratory. Always consult your institution's specific Chemical Hygiene Plan and the general principles of chemical safety as a final authority.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
